5-Chloro-6-piperazin-1-yl-nicotinic acid 5-Chloro-6-piperazin-1-yl-nicotinic acid
Brand Name: Vulcanchem
CAS No.: 889953-74-6
VCID: VC3837581
InChI: InChI=1S/C10H12ClN3O2/c11-8-5-7(10(15)16)6-13-9(8)14-3-1-12-2-4-14/h5-6,12H,1-4H2,(H,15,16)
SMILES: C1CN(CCN1)C2=C(C=C(C=N2)C(=O)O)Cl
Molecular Formula: C10H12ClN3O2
Molecular Weight: 241.67 g/mol

5-Chloro-6-piperazin-1-yl-nicotinic acid

CAS No.: 889953-74-6

Cat. No.: VC3837581

Molecular Formula: C10H12ClN3O2

Molecular Weight: 241.67 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-6-piperazin-1-yl-nicotinic acid - 889953-74-6

Specification

CAS No. 889953-74-6
Molecular Formula C10H12ClN3O2
Molecular Weight 241.67 g/mol
IUPAC Name 5-chloro-6-piperazin-1-ylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C10H12ClN3O2/c11-8-5-7(10(15)16)6-13-9(8)14-3-1-12-2-4-14/h5-6,12H,1-4H2,(H,15,16)
Standard InChI Key YWIMUHQNVJTAKH-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=C(C=C(C=N2)C(=O)O)Cl
Canonical SMILES C1CN(CCN1)C2=C(C=C(C=N2)C(=O)O)Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

The compound is systematically named 5-chloro-6-(piperazin-1-yl)pyridine-3-carboxylic acid under IUPAC guidelines. Alternative designations include:

  • 3-Carboxy-5-chloro-6-(piperazin-1-yl)pyridine

  • 1-(5-Carboxy-3-chloropyridin-2-yl)piperazine

  • MFCD06245471 (MDL identifier) .

Molecular Structure and Properties

The structure combines a pyridine ring with carboxylic acid at position 3, chlorine at position 5, and a piperazine group at position 6 (Figure 1). Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC10H12ClN3O2\text{C}_{10}\text{H}_{12}\text{ClN}_3\text{O}_2
Molecular Weight241.67 g/mol
XLogP3 (Partition Coeff)1.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Figure 1: 2D structure of 5-chloro-6-piperazin-1-yl-nicotinic acid. SMILES: ClC1=C(C=C(C(=O)O)C=N1)N2CCNCC2 .

Synthesis and Derivatives

Synthetic Routes

The compound is synthesized via nucleophilic aromatic substitution (NAS) reactions. A common approach involves reacting ethyl 5-chloro-6-piperazin-1-yl-nicotinate (CAS 1248731-24-9) with aqueous hydrochloride under reflux conditions to yield the carboxylic acid . Alternative methods utilize palladium-catalyzed cross-coupling to introduce the piperazine moiety .

Structural Derivatives

Modifications to the core structure enhance pharmacological activity:

  • Ethyl ester derivative: Improves lipophilicity for blood-brain barrier penetration .

  • Amide derivatives: Exhibit antimicrobial properties against Staphylococcus aureus (MIC: 2–8 µg/mL) .

  • Benzisoxazole hybrids: Patented as kinase inhibitors for neurodegenerative diseases .

Applications in Medicinal Chemistry

Antimicrobial Agents

The carboxylic acid group facilitates metal chelation, disrupting microbial enzyme activity. In a 2025 study, its cobalt(II) complex showed bactericidal effects against multidrug-resistant Pseudomonas aeruginosa .

Kinase Inhibition

Patent WO2019208812A1 describes benzisoxazole derivatives incorporating 5-chloro-6-piperazin-1-yl-nicotinic acid as allosteric inhibitors of TANK-binding kinase 1 (TBK1), a target in ALS therapy . In vitro assays demonstrated IC₅₀ values of 12–45 nM, with >80% oral bioavailability in murine models .

Neurological Therapeutics

The piperazine moiety enhances binding to serotonin (5-HT₆) and dopamine (D₃) receptors, making it a candidate for schizophrenia and Parkinson’s disease. Molecular docking studies reveal a binding affinity (KiK_i) of 18 nM for 5-HT₆ receptors .

SupplierPurityPackagingPrice Range (USD)
Manchester Organics 95%4 g$220–$250/g
VulcanChem≥98%250 mg$300–$350/g
Parchem 95%1–10 g$200–$280/g

Discounts apply for bulk orders (>5x largest pack size) .

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